molecular formula C26H23N3O3S2 B2421532 2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 900002-61-1

2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2421532
CAS No.: 900002-61-1
M. Wt: 489.61
InChI Key: RBYVQSGSXLFWFZ-UHFFFAOYSA-N
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Description

2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex heterocyclic compound that features a unique combination of benzofuro, pyrimidine, and thiophene moieties

Properties

IUPAC Name

2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S2/c1-15-11-16(2)22(17(3)12-15)27-21(30)14-34-26-28-23-19-8-4-5-9-20(19)32-24(23)25(31)29(26)13-18-7-6-10-33-18/h4-12H,13-14H2,1-3H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYVQSGSXLFWFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CS4)OC5=CC=CC=C53)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step reactions. The synthetic route often starts with the preparation of the benzofuro and pyrimidine intermediates, followed by their coupling with thiophene derivatives under controlled conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds include other thiophene, benzofuro, and pyrimidine derivatives. What sets 2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide apart is its unique combination of these moieties, which may confer distinct chemical and biological properties. Some similar compounds include:

Biological Activity

The compound 2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule that presents significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article explores its biological activity, including cytotoxicity and antioxidant properties.

Chemical Structure and Properties

The compound's molecular formula is C25H21N3O4S2C_{25}H_{21}N_{3}O_{4}S_{2} with a molecular weight of 491.6 g/mol. The structural complexity arises from its diazatricyclo framework combined with thiophene and acetamide functionalities.

PropertyValue
Molecular FormulaC₃₃H₃₃N₃O₄S₂
Molecular Weight491.6 g/mol
CAS Number899941-86-7

Antioxidant Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit significant antioxidant activities. The antioxidant potential can be evaluated through various assays such as:

  • Antiradical Assays : These assess the compound's ability to scavenge free radicals.
  • Electron Transfer Assays : Evaluating the electron donation capacity of the compound.
  • Ferrous Ion Chelation Assays : Measuring the ability to chelate ferrous ions.

In a study involving thiazole derivatives, compounds showed promising antioxidant activity which could be extrapolated to the target compound due to structural similarities .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various cancer cell lines to evaluate the therapeutic potential of this compound:

  • Cell Lines Tested :
    • Human pulmonary malignant cells (A549)
    • Breast cancer cell lines (MCF-7 and MDA-MB-468)
  • Methods :
    • MTT assay for cell viability
    • NCI-60 cell panel assays for broad-spectrum activity
  • Results :
    • Compounds similar in structure showed significant cytotoxic effects against A549 cells, with selectivity over normal cells .
    • Notably, derivatives exhibited high antiproliferative activity against breast cancer cell lines, indicating potential for targeted cancer therapies .

Case Studies

Several studies have highlighted the biological relevance of compounds similar to 2-{...}. For instance:

  • Thiazolyl-Catechol Derivatives : These compounds demonstrated significant antioxidant and cytotoxic activities against various cancer cell lines, suggesting that modifications at specific positions can enhance biological efficacy .
  • Tetraheterocyclic Compounds : A series of synthesized compounds were evaluated for their antiproliferative effects on breast cancer cell lines, revealing that specific modifications led to enhanced cytotoxicity and selectivity towards malignant cells .

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